molecular formula C14H13BrClN B1520034 2-(3-Bromophenyl)indoline hydrochloride CAS No. 1177305-52-0

2-(3-Bromophenyl)indoline hydrochloride

Cat. No.: B1520034
CAS No.: 1177305-52-0
M. Wt: 310.61 g/mol
InChI Key: XMJDPIDJPOXRRO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)indoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrolidine ring. The presence of the bromine atom at the 3-position of the phenyl ring makes this compound particularly interesting for various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indoline: The compound can be synthesized by the bromination of indoline using bromine in the presence of a suitable catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 3-bromophenylboronic acid with indoline in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is performed under anhydrous conditions to avoid hydrolysis of the reagents.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality. The choice of solvent and catalyst is optimized for maximum yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C) can yield 2-(3-bromophenyl)indoline-3-oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives of the compound.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions:

  • Oxidation: H2O2, Pd/C, room temperature.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: NaN3, DMF solvent, elevated temperature.

Major Products Formed:

  • Oxidation: 2-(3-Bromophenyl)indoline-3-oxide.

  • Reduction: Reduced derivatives of 2-(3-Bromophenyl)indoline.

  • Substitution: 2-(3-Azidophenyl)indoline.

Scientific Research Applications

2-(3-Bromophenyl)indoline hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug discovery.

  • Medicine: It has potential therapeutic applications, including the treatment of certain types of cancer and neurological disorders. Research is ongoing to explore its efficacy and safety in clinical settings.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)indoline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. For example, in cancer treatment, it might inhibit the activity of specific enzymes involved in tumor growth. The exact pathways and molecular targets involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

2-(3-Bromophenyl)indoline hydrochloride is unique due to its bromine atom and indoline structure. Similar compounds include:

  • 2-(3-Chlorophenyl)indoline hydrochloride: Similar structure but with a chlorine atom instead of bromine.

  • 2-(3-Iodophenyl)indoline hydrochloride: Similar structure but with an iodine atom instead of bromine.

  • 2-(3-Methoxyphenyl)indoline hydrochloride: Similar structure but with a methoxy group instead of bromine.

These compounds differ in their reactivity and biological activity due to the different substituents on the phenyl ring. The bromine atom in this compound provides unique chemical properties that are not present in the other compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN.ClH/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14;/h1-8,14,16H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDPIDJPOXRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC(=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)indoline hydrochloride
Reactant of Route 2
2-(3-Bromophenyl)indoline hydrochloride
Reactant of Route 3
2-(3-Bromophenyl)indoline hydrochloride
Reactant of Route 4
2-(3-Bromophenyl)indoline hydrochloride
Reactant of Route 5
2-(3-Bromophenyl)indoline hydrochloride
Reactant of Route 6
2-(3-Bromophenyl)indoline hydrochloride

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